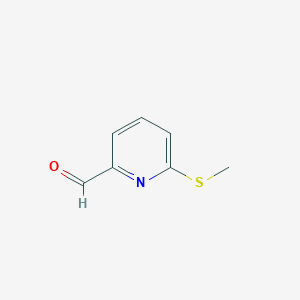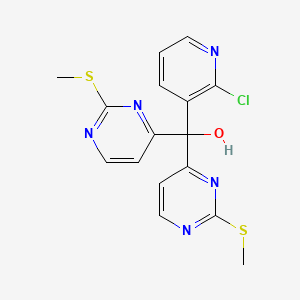
3-Chloro-5-methoxybenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methoxybenzenesulfonyl chloride, with the IUPAC name 3-chloro-5-(methoxymethyl)benzenesulfonyl chloride, is a chemical compound with the molecular formula C7H6Cl2O3S. Its molecular weight is approximately 241.09 g/mol . This compound belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 3-chloro-5-methoxybenzenesulfonyl chloride involves the chlorination of 3-chloro-5-methoxybenzenesulfonic acid. The reaction typically proceeds under acidic conditions, using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in laboratories or small-scale settings for research purposes.
Analyse Chemischer Reaktionen
3-Chloro-5-methoxybenzenesulfonyl chloride participates in various chemical reactions:
Substitution Reactions: It readily undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles (e.g., amines, alcohols, or thiols).
Oxidation and Reduction: Although not its primary role, it can participate in oxidation or reduction reactions.
Common Reagents: Nucleophiles (such as amines), Lewis acids (e.g., AlCl), and bases (e.g., pyridine) are commonly used in these reactions.
Major Products: The major products depend on the specific nucleophile used. For instance, reaction with an amine yields an amide product.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methoxybenzenesulfonyl chloride finds applications in:
Organic Synthesis: It serves as a versatile building block for the synthesis of various organic compounds.
Medicinal Chemistry: Researchers use it to create drug candidates, especially those targeting sulfonamide-based pharmacophores.
Agrochemicals: It plays a role in the development of herbicides and fungicides.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For example:
- As a sulfonamide , it can inhibit enzymes or receptors involved in biological processes.
- In drug design, it may act as a prodrug , releasing an active compound upon metabolic activation.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-methoxybenzenesulfonyl chloride shares similarities with other sulfonyl chlorides, such as 4-chlorobenzenesulfonyl chloride and 2-chlorobenzenesulfonyl chloride. its unique combination of chloro and methoxy substituents sets it apart.
Remember that this compound’s applications extend beyond what we’ve covered here, and ongoing research may reveal additional uses.
Eigenschaften
Molekularformel |
C7H6Cl2O3S |
|---|---|
Molekulargewicht |
241.09 g/mol |
IUPAC-Name |
3-chloro-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
ACOLYCXJBCTGHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12096466.png)










![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)
